D-GLUCOSE 6-SULFATE POTASSIUM
Description
Contextualization of Sulfated Carbohydrates in Biological Systems
Sulfated carbohydrates are a diverse and ubiquitous class of molecules that play critical roles in a myriad of biological processes. elsevierpure.comresearchgate.net The addition of a sulfate (B86663) group, a process known as sulfation, is a key post-translational modification that can dramatically alter the function of a carbohydrate, turning a common structural motif into a unique entity capable of specific molecular recognition. nih.gov This specificity makes sulfated carbohydrates ideal information carriers in complex biological systems. uwaterloo.ca
These modified sugars are integral components of glycoproteins, glycolipids, and proteoglycans, which are found on cell surfaces and in the extracellular matrix. elsevierpure.comnih.govgoogle.com Their functions are extensive and include:
Cell Signaling and Recognition: Sulfated glycans are crucial for cell-cell communication and signaling pathways. ontosight.airesearchgate.net They act as recognition sites for specific receptors and lectins, mediating processes such as lymphocyte homing to lymph nodes and neural cell adhesion. elsevierpure.comnih.govoup.com
Modulation of Protein Activity: The binding of sulfated glycosaminoglycans (GAGs) to proteins can modulate their activity. A classic example is the interaction of heparin, a highly sulfated GAG, with antithrombin to regulate blood coagulation. oup.com
Structural Roles: Sulfated polysaccharides contribute to the structure and integrity of connective tissues. ontosight.aiuwaterloo.ca
Developmental Processes: These molecules are involved in organism development, cell proliferation, and differentiation. researchgate.net
The specific position and degree of sulfation create a "sulfation code" that dictates the biological activity and specificity of the carbohydrate chain. e-algae.org This complexity allows for a fine-tuning of biological interactions and functions. e-algae.org
Key Biological Roles of Sulfated Carbohydrates
| Biological Process | Function of Sulfated Carbohydrate | Example |
|---|---|---|
| Cell Adhesion | Acts as a ligand for selectins, mediating cell binding. elsevierpure.comoup.com | Lymphocyte homing to lymph nodes. nih.gov |
| Hormone Regulation | Controls the circulatory half-life of hormones. nih.gov | Luteinizing hormone degradation. elsevierpure.com |
| Blood Coagulation | Binds to and activates antithrombin, inhibiting clotting factors. oup.com | Anticoagulant activity of heparin. oup.com |
| Symbiotic Interactions | Mediates communication between organisms. nih.gov | Interaction between leguminous plants and nitrogen-fixing bacteria. elsevierpure.com |
Historical Perspectives on Glucose Sulfate Research and Discovery
The study of sulfated sugars is built upon foundational work in carbohydrate chemistry. While glucosamine (B1671600) was first isolated by Georg Ledderhose in 1876 through the hydrolysis of chitin, its precise stereochemistry was not fully established until the work of Walter Haworth in 1939. wikipedia.org Research specifically focusing on monosaccharide sulfates like glucose 6-sulfate gained momentum in the mid-20th century.
Key developments in the 1950s and 1960s laid the groundwork for understanding the synthesis and hydrolysis of sulfate esters. wikipedia.org During this period, significant research was conducted on the enzyme glycosulfatase (also known as glucosulfatase), which catalyzes the hydrolysis of D-glucose 6-sulfate into D-glucose and a sulfate ion. wikipedia.orgamanote.com In 1961, K.S. Dodgson published detailed observations on the activity of partially purified glycosulfatase, using potassium glucose 6-O-sulphate as a key substrate to characterize the enzyme's function. wikipedia.orgnih.gov These early enzymatic studies were crucial for establishing the existence and role of enzymes that specifically act on sulfated sugars, highlighting D-glucose 6-sulfate as a fundamental substrate in this area of biochemistry. amanote.com Further studies from this era also explored the preparation and characterization of the crystalline potassium salt of glucose 6-sulfate. acs.org
Academic Significance of D-Glucose 6-Sulfate in Carbohydrate Chemistry and Biochemistry
D-Glucose 6-Sulfate Potassium holds considerable significance as a research compound in modern carbohydrate chemistry and biochemistry. Its defined structure makes it an invaluable tool for elucidating complex biological mechanisms.
Enzyme Substrate and Inhibitor Studies: The compound serves as a specific substrate for enzymes such as glycosulfatase (EC 3.1.6.3), which is involved in glycolysis and gluconeogenesis. wikipedia.org Studying the kinetics of this enzyme with D-glucose 6-sulfate helps in understanding its mechanism and biological role. amanote.comcdnsciencepub.com Furthermore, modified sugars like glucose 6-sulfate can be used to investigate other enzymes involved in carbohydrate metabolism, acting as potential substrates or inhibitors to probe enzyme specificity and function. ontosight.ai
Investigating Sulfation Pathways: As a simple, well-defined sulfated monosaccharide, D-glucose 6-sulfate is a useful tool for studying the broader role of sulfation in biological processes. ontosight.ai It can be used in assays to characterize sulfotransferases, the enzymes that transfer sulfate groups, and sulfatases, the enzymes that remove them. researchgate.netdiva-portal.org For example, it has been used to study the utilization of sulfated O-glycans by gut bacteria. researchgate.net
Model Compound in Chemical Synthesis: In synthetic carbohydrate chemistry, D-glucose 6-sulfate can serve as a precursor or building block for the synthesis of more complex sulfated oligosaccharides or glycoconjugates. ontosight.ai Chemoenzymatic synthesis approaches, which combine chemical methods with enzymatic reactions, can utilize such compounds to create specific structures for biological testing. researchgate.nettandfonline.com
The academic utility of this compound is summarized by its application in dissecting the intricate roles of sulfated carbohydrates in health and disease, driving research in fields like glycobiology and glycochemistry. ontosight.ai
Properties of D-Glucose 6-Sulfate
| Property | Value/Description | Reference |
|---|---|---|
| Chemical Formula | C₆H₁₂O₉S | nih.gov |
| Molar Mass | 260.22 g/mol | nih.gov |
| IUPAC Name | [(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen sulfate | nih.gov |
| Description | A monosaccharide sulfate consisting of D-glucopyranose with a sulfo substituent at the C-6 position. nih.gov | nih.gov |
Properties
CAS No. |
17896-19-4 |
|---|---|
Molecular Formula |
C6H11KO9S |
Molecular Weight |
298.30944 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of D Glucose 6 Sulfate
Chemical Synthesis Pathways for D-Glucose 6-Sulfate Esters
Chemical synthesis provides a direct route to D-glucose 6-sulfate. These methods often rely on the use of protecting groups to ensure the selective sulfation of the desired hydroxyl group.
The primary challenge in the chemical synthesis of D-glucose 6-sulfate is achieving regioselectivity for the C-6 hydroxyl group, as glucose possesses multiple hydroxyl groups with similar reactivity. To overcome this, synthetic strategies employ protecting groups to block all hydroxyls except the one at the C-6 position. This primary hydroxyl group is more sterically accessible and inherently more reactive than the secondary hydroxyls, facilitating selective reactions.
Two unequivocal syntheses of glucose 6-sulfate have been described that involve the sulfation of a partially protected glucose derivative, followed by the removal of the protecting groups. researchgate.net The key is to use starting materials where only the C-6 hydroxyl is available for reaction. Examples of such protected intermediates include:
Barium 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose 6-sulfate researchgate.net
Barium 1,2;3,5-di-O-benzylidine-α-D-glucofuranose 6-sulfate researchgate.net
In these strategies, the protecting groups (acetyl or benzylidene) mask the other hydroxyl groups, directing the sulfating agent to react specifically at the C-6 position. After the sulfation step, the protecting groups are removed to yield the final product, D-glucose 6-sulfate. researchgate.net This approach allows for the unambiguous synthesis of the desired isomer.
The sulfur trioxide-pyridine complex (C₅H₅NSO₃) is a widely used reagent for the sulfation of alcohols, including sugars and polysaccharides. google.comfishersci.iewikipedia.org It is a stable, colorless solid that is soluble in polar organic solvents. wikipedia.org This complex is less reactive than free sulfur trioxide, which allows for more controlled sulfation reactions with fewer side products. google.com
In the synthesis of D-glucose 6-sulfate, the sulfur trioxide-pyridine complex serves as the source of sulfur trioxide. researchgate.netfishersci.ie The reaction is typically carried out in a suitable solvent like N,N-dimethylformamide (DMF). researchgate.netdiva-portal.org Direct sulfation of unprotected glucose using this complex can be performed, which simplifies the process. researchgate.net However, this direct approach often leads to a mixture of sulfated products, requiring subsequent purification to isolate the desired D-glucose 6-sulfate potassium salt. researchgate.net The complex can also be used to sulfonate anhydroglucose (B10753087) units of polysaccharides. researchgate.net
Table 1: Comparison of Chemical Synthesis Strategies
| Strategy | Key Intermediate(s) | Sulfating Agent | Key Feature | Reference |
|---|---|---|---|---|
| Protected Glucose | 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose; 1,2;3,5-di-O-benzylidine-α-D-glucofuranose | Sulfur Trioxide-Pyridine | High regioselectivity for C-6 position; requires protection/deprotection steps. | researchgate.net |
| Direct Sulfation | D-Glucose | Sulfur Trioxide-Pyridine in DMF | Simplified one-step reaction; produces a mixture requiring purification. | researchgate.net |
Enzymatic and Chemoenzymatic Synthesis Approaches for Glucose Phosphates and Analogs
Enzymatic and chemoenzymatic methods offer powerful alternatives to purely chemical synthesis, often providing high regio- and stereoselectivity under mild reaction conditions. While much of the research focuses on glucose 6-phosphate, the principles are applicable to the synthesis of other glucose derivatives like glucose 6-sulfate. researchgate.netfrontiersin.org
A chemoenzymatic strategy combines chemical and enzymatic steps. For instance, lipases can be used for the regioselective deacylation of peracetylated sugars. researchgate.netresearchgate.net Candida rugosa lipase, for example, can efficiently catalyze the selective deacetylation of the primary C-6 acetyl group from D-glucose pentaacetate, exposing the C-6 hydroxyl for subsequent chemical modification, such as sulfation. researchgate.net This approach avoids complex chemical protection and deprotection steps. mdpi.com
Fully enzymatic synthesis of glucose 6-phosphate has also been established, typically using a kinase enzyme. frontiersin.orgnih.gov For example, Saccharomyces cerevisiae hexokinase (HK) catalyzes the phosphorylation of glucose to glucose 6-phosphate. frontiersin.orgnih.gov Such systems require a phosphate (B84403) donor, usually adenosine (B11128) triphosphate (ATP). To make the process cost-effective for large-scale synthesis, a cofactor regeneration system is often employed. frontiersin.orgnih.govharvard.edu One such system uses polyphosphate kinase 2 (PPK2) to regenerate ATP from polyphosphate. frontiersin.orgnih.gov This multi-enzyme, one-pot approach allows for the efficient conversion of glucose into glucose 6-phosphate. frontiersin.org These enzymatic platforms could potentially be adapted for sulfation by using specific sulfotransferases, which transfer a sulfate (B86663) group from a donor like 3′-phosphoadenosine-5′-phosphosulfate (PAPS). acs.orgnih.gov
Preparation and Modification of D-Glucose 6-Sulfate Analogs for Research Applications
D-glucose 6-sulfate and its analogs are valuable tools for biochemical and medical research. ontosight.ai The synthesis of these analogs allows for the investigation of structure-activity relationships and the mechanisms of enzymes that interact with sulfated sugars, such as sulfatases and sulfotransferases. researchgate.netwikipedia.org
Chemoenzymatic strategies are particularly useful for creating these analogs. For example, a similar approach to the one described for glucose 6-sulfate has been used to prepare N-acetylglucosamine 6-sulfate. researchgate.net In another example, an activated sulfated donor, p-nitrophenyl-6-sulfo-N-acetylglucosamine (pNP-6S-GlcNAc), was synthesized by selectively sulfating commercially available pNP-GlcNAc at the 6-position using a sulfur trioxide trimethylamine (B31210) complex. acs.org This activated donor can then be used by engineered enzymes to synthesize more complex sulfated oligosaccharides, transferring the entire sulfated sugar moiety in a single step. acs.org
Other research has focused on creating a library of positional isomers of D-glucose with thioether ligands, which were then conjugated to ruthenium complexes. acs.org The synthesis of the 6-O-substituted isomer involved modifying a protected glucose derivative, demonstrating the versatility of synthetic carbohydrate chemistry in creating specific analogs for targeted applications. acs.org The synthesis of α-D-glucopyranosyl derivatives of deoxystreptamine, which are analogs of kanamycin (B1662678) antibiotics, further highlights the importance of developing methods to create specific glycosidic linkages for structure-activity studies. cdnsciencepub.com
Table 2: Examples of D-Glucose 6-Sulfate Analogs and Their Synthesis
| Analog | Synthetic Approach | Purpose/Application | Reference |
|---|---|---|---|
| N-acetylglucosamine 6-sulfate | Chemoenzymatic synthesis from deacetylated hexopyranoses. | Research on sulfated sugar metabolism. | researchgate.net |
| p-nitrophenyl-6-sulfo-N-acetylglucosamine (pNP-6S-GlcNAc) | Selective chemical sulfation of pNP-GlcNAc. | Activated donor for enzymatic synthesis of sulfated oligosaccharides. | acs.org |
| 6-O-Thioether-D-glucose Ruthenium Conjugate | Multi-step chemical synthesis with protecting groups. | Creation of light-active ruthenium glycoconjugates for research. | acs.org |
| 6-O-sulfate-2-acetamido-2-deoxy-d-glucose | Multi-step chemical synthesis using protecting groups and sulfation with SO₃·NEt₃. | Studying effector molecules for bacterial transcription factors. | researchgate.net |
Enzymatic Transformations and Metabolic Pathways Involving D Glucose 6 Sulfate
Sulfotransferases and the Biosynthesis of Glucose 6-Sulfate Esters
The biosynthesis of carbohydrate sulfate (B86663) esters is a critical biological process, catalyzed by a family of enzymes known as sulfotransferases (SULTs). wikipedia.orgresearchgate.net These enzymes facilitate the transfer of a sulfo group from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to an acceptor, which can be a carbohydrate, protein, or lipid. wikipedia.orgresearchgate.net This sulfation reaction is essential for a variety of biological functions, including cell communication and defense mechanisms. researchgate.net
Carbohydrate sulfotransferases (CHSTs) are a specific subfamily of SULTs that demonstrate remarkable specificity for their sugar substrates. wikipedia.org The mechanism of sulfation involves the transfer of the sulfate group from PAPS to a specific hydroxyl group on the carbohydrate acceptor. researchgate.net
The specificity of these enzymes is highlighted in the biosynthesis of complex glycosaminoglycans like keratan (B14152107) sulfate. For instance, GlcNAc-6-O-sulfotransferases, such as CHST2 and CHST6, specifically sulfate the C-6 hydroxyl group of terminal N-acetylglucosamine (GlcNAc) residues. nih.gov The activity of these enzymes can be modulated by the presence of other modifications on the carbohydrate chain, indicating a sophisticated level of regulation. nih.gov While this example pertains to a larger polysaccharide, it illustrates the precise enzymatic machinery responsible for creating 6-O-sulfated sugar moieties, including the foundational D-glucose 6-sulfate.
| Enzyme Family | Specific Enzyme Example | Donor Substrate | Function/Specificity |
|---|---|---|---|
| Carbohydrate Sulfotransferases (CHSTs) | CHST2 (GlcNAc-6-O-sulfotransferase) | PAPS (3'-phosphoadenosine-5'-phosphosulfate) | Sulfates the C-6 hydroxyl of terminal N-acetylglucosamine (GlcNAc) moieties. nih.gov |
| Carbohydrate Sulfotransferases (CHSTs) | CHST1 (Keratan sulfate galactose 6-sulfotransferase) | PAPS (3'-phosphoadenosine-5'-phosphosulfate) | Sulfates the C-6 hydroxyl of galactose residues within a poly-LacNAc chain. nih.gov |
Interactions of D-Glucose 6-Sulfate with Central Carbohydrate Metabolism Pathways (e.g., Glycolysis, Pentose (B10789219) Phosphate (B84403) Pathway)
D-glucose 6-phosphate (G6P), the non-sulfated analog of D-glucose 6-sulfate, is a pivotal metabolic intermediate, standing at the crossroads of several major pathways, including glycolysis and the pentose phosphate pathway (PPP). nih.govnih.gov The introduction of a sulfate group at the C-6 position significantly alters the molecule's interaction with the enzymes of these pathways.
The presence of the bulky and negatively charged sulfate group is expected to prevent D-glucose 6-sulfate from acting as a direct substrate for the key enzymes of glycolysis and the PPP. For instance, Glucose-6-phosphate Dehydrogenase (G6PDH), the rate-limiting enzyme of the PPP, specifically utilizes G6P to initiate the pathway. ub.eduresearchgate.net Similarly, the conversion of G6P to fructose-6-phosphate (B1210287) in glycolysis is catalyzed by phosphoglucoisomerase. google.com D-glucose 6-sulfate is unlikely to fit into the active sites of these enzymes.
Instead, the interaction is indirect. The hydrolysis of D-glucose 6-sulfate by glycosulfatase releases D-glucose. wikipedia.org This D-glucose can then be phosphorylated by hexokinase to form D-glucose 6-phosphate, thereby entering the central metabolic pathways. nih.gov Therefore, glycosulfatase activity directly links the metabolism of D-glucose 6-sulfate to both glycolysis and the PPP. wikipedia.org
Role as a Substrate, Inhibitor, or Effector in Enzymatic Reactions
The biochemical role of D-glucose 6-sulfate can be defined by its interactions with various enzymes as a substrate, inhibitor, or allosteric effector.
As a substrate , D-glucose 6-sulfate is definitively recognized and hydrolyzed by the enzyme glycosulfatase (EC 3.1.6.3). wikipedia.org This is its primary catabolic fate.
As a potential inhibitor or effector , its structural similarity to D-glucose 6-phosphate suggests a strong possibility of competitive inhibition for enzymes that bind G6P. The most significant target for such inhibition would be Glucose-6-phosphate Dehydrogenase (G6PDH), the committed step of the PPP. ub.edumdpi.com By binding to the active site of G6PDH without undergoing a reaction, D-glucose 6-sulfate could potentially block the entry of G6P into the PPP, thereby modulating the production of NADPH and precursors for nucleotide synthesis. While direct experimental evidence for this specific inhibition is not detailed in the available literature, the principle of competitive inhibition by substrate analogs is a well-established concept in enzymology.
| Enzyme | Pathway | Natural Substrate | Potential Role of D-Glucose 6-Sulfate |
|---|---|---|---|
| Glycosulfatase | Sulfate Ester Hydrolysis | D-Glucose 6-sulfate | Substrate wikipedia.org |
| Glucose-6-Phosphate Dehydrogenase (G6PDH) | Pentose Phosphate Pathway | D-Glucose 6-Phosphate | Potential Competitive Inhibitor ub.eduscbt.com |
| Phosphoglucoisomerase | Glycolysis | D-Glucose 6-Phosphate | Potential Inhibitor google.com |
| Hexokinase/Glucokinase | Glycolysis (First Step) | D-Glucose | Unlikely to be a substrate or significant inhibitor due to the C-6 modification. |
Biological Roles and Physiological Implications of D Glucose 6 Sulfate
Involvement in Cellular Signaling and Recognition Mechanisms
Glycosaminoglycans (GAGs), which are long, unbranched polysaccharides, play a crucial role in cell signaling, including the regulation of cell growth, proliferation, and adhesion. nih.gov These molecules are composed of repeating disaccharide units, and their functions are heavily influenced by their sulfation patterns. nih.govmdpi.com The sulfate (B86663) groups, along with uronic acids, contribute to the negative charge of GAG chains, which is critical for their interaction with various proteins. sigmaaldrich.com D-glucose, as a fundamental component of GAGs like heparan sulfate and keratan (B14152107) sulfate, can be sulfated at various positions. mdpi.comsigmaaldrich.com The presence of a sulfate group at the 6-position of a D-glucose residue within a GAG chain contributes to the specific sulfation pattern of the molecule. This pattern is a key determinant in the GAG's ability to bind to and modulate the activity of signaling molecules such as growth factors and their receptors. mdpi.com For instance, the specific arrangement of sulfate groups on heparan sulfate is essential for its interaction with fibroblast growth factors and their receptors, a critical signaling pathway in development and tissue homeostasis. mdpi.com Therefore, D-glucose 6-sulfate, as a constituent of these larger macromolecules, is integral to the formation of specific binding sites that mediate cellular communication and recognition events. nih.govmdpi.com
Contribution to Glycosaminoglycan and Proteoglycan Metabolism in Model Systems
The biosynthesis of sulfated GAGs is a complex process that occurs in the Golgi apparatus and involves the polymerization of monosaccharides and subsequent sulfation. nih.govsigmaaldrich.com The universal sulfate donor for these reactions is 3'-phosphoadenosine-5'-phosphosulfate (PAPS). nih.govsigmaaldrich.com Sulfotransferases then catalyze the transfer of sulfate from PAPS to specific hydroxyl groups on the carbohydrate chains. sigmaaldrich.com D-glucose is a precursor for the synthesis of the monosaccharide units that make up GAGs, such as N-acetylglucosamine and glucuronic acid. nih.gov
While D-glucose 6-sulfate itself is not directly incorporated into the growing GAG chain, the sulfation at the 6-position of glucose residues within the GAG is a critical step in their metabolism. mdpi.comsigmaaldrich.com For example, in the biosynthesis of keratan sulfate, the N-acetyllactosamine subunits can be sulfated at the 6-position of both the galactose and the N-acetylglucosamine residues. sigmaaldrich.com This sulfation is essential for the proper function of proteoglycans, which are proteins covalently linked to one or more GAG chains. sigmaaldrich.comthemedicalbiochemistrypage.org The degradation of GAGs and proteoglycans occurs in lysosomes, where a series of enzymes, including sulfatases, sequentially break down the complex structures. reactome.org The metabolism of these sulfated macromolecules is vital for maintaining the integrity of the extracellular matrix and for regulating various cellular processes. mdpi.comreactome.org
Function in Microbial Physiology and Metabolism
Certain prokaryotes can utilize D-glucose 6-sulfate as a nutrient source. For example, the bacterium Pseudomonas fluorescens can be adapted to grow on potassium D-glucose 6-O-sulphate as its sole source of both carbon and sulfur. nih.gov In this organism, growth is directly correlated with the consumption of the sulfate ester from the culture medium. nih.gov This demonstrates the ability of some bacteria to cleave the sulfate group and metabolize the glucose moiety to support their growth and proliferation. The utilization of such organosulfur compounds is a key aspect of the biogeochemical cycling of sulfur in various environments.
When Pseudomonas fluorescens is cultured with potassium D-glucose 6-O-sulphate as the primary nutrient, it produces several sulfated metabolites. nih.gov The major metabolite identified is D-glycerate 3-O-sulphate, and a smaller amount of the 6-O-sulphate ester of D-gluconate is also produced. nih.gov Interestingly, the utilization of sulfur from D-glucose 6-sulfate in this bacterium is not associated with the activity of a glycosulfatase enzyme. Instead, a novel enzyme system is present that liberates inorganic sulfate from both dipotassium (B57713) D-gluconate 6-O-sulphate and dipotassium DL-glycerate 3-O-sulphate. nih.gov This indicates a specific metabolic pathway for the degradation of D-glucose 6-sulfate, leading to the formation of other sulfated organic molecules.
Metabolites of D-Glucose 6-Sulfate in Pseudomonas fluorescens
| Metabolite | Relative Abundance | Reference |
|---|---|---|
| D-glycerate 3-O-sulphate | Major | nih.gov |
| 6-O-sulphate ester of D-gluconate | Minor | nih.gov |
| Unidentified sulfated compound | Trace | nih.gov |
Potential Roles in Fundamental Cellular Homeostasis and Stress Responses (Non-Clinical)
Glucose-6-phosphate (G6P), the non-sulfated counterpart of D-glucose 6-sulfate, plays a critical role in maintaining redox homeostasis within cells. researchgate.netnih.gov G6P is the substrate for the enzyme glucose-6-phosphate dehydrogenase (G6PD), which is the rate-limiting step of the pentose (B10789219) phosphate (B84403) pathway. ahajournals.org This pathway is a major source of NADPH, a crucial reducing agent that protects cells from oxidative damage by regenerating reduced glutathione. researchgate.netahajournals.org
Given the structural similarity, D-glucose 6-sulfate could potentially influence cellular homeostasis, although its direct role has not been extensively studied. The presence of a sulfate group at the 6-position might affect its interaction with enzymes like G6PD. It is plausible that D-glucose 6-sulfate could act as a competitive inhibitor or an allosteric modulator of G6PD, thereby influencing the cellular redox balance. Under conditions of cellular stress, such as oxidative stress, the regulation of G6PD activity is critical for cell survival. researchgate.netnih.gov Any modulation of this enzyme's activity by D-glucose 6-sulfate could therefore have significant implications for the cell's ability to cope with stress. However, further research is needed to elucidate the specific interactions and potential roles of D-glucose 6-sulfate in these fundamental cellular processes.
Influence on Receptor-Ligand Interactions in Biochemical Contexts
The sulfation patterns of GAGs are paramount in mediating their interactions with a wide array of proteins, including receptors, enzymes, and growth factors. nih.govmdpi.com The specific positioning of sulfate groups, including at the 6-position of glucose residues, creates unique binding motifs that are recognized by protein partners. mdpi.com For example, the interaction between heparin/heparan sulfate and various proteins is highly dependent on the precise arrangement of sulfate groups. themedicalbiochemistrypage.org These interactions are fundamental to processes such as blood coagulation, inflammation, and cell adhesion. nih.govthemedicalbiochemistrypage.org
Analytical and Methodological Approaches for the Study of D Glucose 6 Sulfate
Chromatographic Separation and Purification Techniques
The purification and separation of sulfated carbohydrates like D-glucose 6-sulfate from complex biological mixtures present a significant challenge due to their hydrophilicity and the presence of structurally similar isomers. nih.gov Various chromatographic techniques are employed to overcome these challenges, often using a combination of methods to achieve high purity.
Commonly used techniques include:
Anion-Exchange Chromatography: This is a highly effective method for purifying negatively charged molecules such as sulfated sugars. biomedres.us The strong negative charge of the sulfate (B86663) group allows D-glucose 6-sulfate to bind to a positively charged stationary phase. Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase, which disrupts the electrostatic interaction and releases the bound molecule. This technique is one of the most common for glycosaminoglycan (GAG) purification. biomedres.us
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): While less common for highly polar molecules, RP-HPLC can be used, particularly for separating isomers. For instance, studies on glycated peptides have shown that neutral eluents can improve the resolution between isomeric glucated and fructated peptides. nih.gov Mixed-mode columns that combine reverse-phase and ion-exchange characteristics can also effectively separate isomers like glucose 6-phosphate and glucose 1-phosphate. sielc.com
Hydrophilic Interaction Chromatography (HILIC): HILIC is well-suited for separating highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This technique has proven effective in separating glycated and unmodified peptides, which share similar polar characteristics with sulfated sugars. nih.gov
Gel Column Chromatography: Also known as size-exclusion chromatography, this method separates molecules based on their size and shape. nih.gov It is widely used in the purification of polysaccharides and can be employed as a subsequent step after initial purification by anion-exchange chromatography to further refine the sample. nih.gov
The purification process for sulfated polysaccharides often involves preliminary steps such as lipid removal (de-fatting) and proteolysis to eliminate proteins before proceeding to chromatographic techniques. biomedres.us
Spectroscopic Methods for Structural Characterization in Research
Spectroscopic methods are indispensable for determining the precise chemical structure of D-glucose 6-sulfate and related compounds. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about atomic connectivity, conformation, and molecular weight. nih.gov
NMR spectroscopy is a powerful, non-destructive technique for the structural elucidation of complex biomolecules, including carbohydrates. iosrjournals.org It provides detailed information about the type, number, and connectivity of atoms. For D-glucose and its derivatives, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are used to assign proton (¹H) and carbon (¹³C) signals. iosrjournals.org
1D NMR (¹H and ¹³C): Provides fundamental information about the chemical environment of each proton and carbon atom. However, the spectra of sugars are often crowded, making interpretation difficult from 1D spectra alone. iosrjournals.orgnih.gov
Computational methods are often combined with experimental NMR data to refine structural models and better understand the conformational dynamics of sugars in solution. nih.gov
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a molecule. When coupled with liquid chromatography (LC-MS) and tandem mass spectrometry (MS/MS), it becomes a pivotal tool for identifying and characterizing sulfated metabolites in complex biological samples. frontiersin.orgnih.gov
Sulfated compounds exhibit characteristic fragmentation patterns in MS/MS analysis. A common and indicative fragmentation is the neutral loss of 80 Da, corresponding to the loss of a sulfur trioxide (SO₃) group from the parent ion. nih.gov This specific loss is a key signature used to identify potential sulfated metabolites during untargeted metabolomic screening. nih.gov
The general workflow for identifying sulfated metabolites involves:
Separation: Ultra-high-performance liquid chromatography (UHPLC) separates the components of a complex mixture. frontiersin.orgnih.gov
Ionization: Electrospray ionization (ESI) is commonly used, typically in negative ion mode, as sulfated products are deprotonated at physiological pH. nih.govfrontiersin.orgnih.gov
Detection and Fragmentation: A high-resolution mass spectrometer detects the intact parent ions (Full MS) and then selects them for fragmentation (MS/MS). frontiersin.orgnih.govresearchgate.net
Data Analysis: The fragmentation spectra are analyzed for characteristic losses, such as the 80 Da loss, to identify sulfated compounds. nih.gov
| Characteristic Ion/Loss | Mass (Da) | Significance in Sulfated Metabolite Identification |
| Neutral Loss of SO₃ | 80 | A predominant fragmentation pathway for many sulfated products, serving as a key identifier. nih.gov |
| m/z 96 | 96 | [HSO₄]⁻ ion, often detected in the MS/MS spectra of certain types of sulfated compounds. nih.gov |
| m/z 97 | 97 | [H₂SO₄]⁻ ion, another characteristic product ion for specific groups of sulfated metabolites. nih.gov |
This table summarizes common product ions and neutral losses observed during the MS/MS fragmentation of sulfated metabolites, which are crucial for their identification.
Enzymatic Assays for Quantification and Kinetic Analysis of Related Compounds
Enzymatic assays offer a specific, rapid, and convenient method for the quantification of D-glucose 6-sulfate and related compounds like D-glucose 6-phosphate (G6P). nih.govnih.gov These assays leverage the high specificity of enzymes to catalyze a reaction involving the target molecule, leading to a measurable change, such as a change in absorbance or fluorescence. nih.govnih.gov
A widely used enzymatic assay for G6P, a close structural analog of D-glucose 6-sulfate, involves the enzyme glucose-6-phosphate dehydrogenase (G6PD). sigmaaldrich.comoup.com The reaction proceeds as follows:
D-Glucose 6-Phosphate + NADP⁺ ---(G6PD)--> 6-Phospho-D-gluconate + NADPH + H⁺
The amount of NADPH produced is directly proportional to the initial amount of G6P. nih.govoup.com This NADPH can be quantified spectrophotometrically by measuring the increase in absorbance at 340 nm. sigmaaldrich.comoup.com More sensitive assays use a secondary reaction where the NADPH reduces a substrate like resazurin (B115843) or WST-1 to produce a highly fluorescent or colored product, respectively, allowing for detection at much lower concentrations. nih.govnih.gov
These assays are fundamental for kinetic analysis, which involves studying the rate of enzyme-catalyzed reactions. nih.govwikipedia.org Key kinetic parameters such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) can be determined by measuring the reaction rate at various substrate concentrations. wikipedia.orglibretexts.org Such studies can reveal an enzyme's catalytic mechanism, its affinity for substrates like D-glucose 6-sulfate, and how its activity is controlled. wikipedia.orglibretexts.org
| Parameter | Description | Relevance |
| Vₘₐₓ | The maximum rate of the reaction when the enzyme is saturated with the substrate. libretexts.org | Indicates the enzyme's maximum catalytic capacity. |
| Kₘ | The substrate concentration at which the reaction rate is half of Vₘₐₓ. wikipedia.org | Reflects the affinity of the enzyme for its substrate; a lower Kₘ indicates a higher affinity. libretexts.org |
| Rate Constants (k) | Constants that describe the rates of individual steps in the enzymatic reaction (e.g., substrate binding, product release). libretexts.org | Provide detailed insight into the catalytic mechanism. |
This table outlines key parameters measured in enzyme kinetics studies, which are essential for characterizing the interaction between enzymes and substrates like D-glucose 6-sulfate.
Radiolabeling and Tracing Methodologies in Metabolic Research
Radiolabeling is a powerful technique that involves incorporating a radioactive isotope into a molecule to trace its metabolic fate within a biological system. nih.gov Radiolabeled D-glucose and its derivatives are instrumental in exploring metabolic pathways, measuring metabolite flux, and understanding regulatory mechanisms. nih.gov
By replacing a stable atom with a radioactive one (e.g., ¹⁴C for ¹²C, or ³H for ¹H), researchers can track the molecule's journey through various biochemical reactions. nih.gov For instance, glucose labeled at specific carbon positions (e.g., [1-¹⁴C]glucose vs. [6-¹⁴C]glucose) can be used to differentiate between metabolic pathways like the pentose (B10789219) phosphate (B84403) pathway and the tricarboxylic acid (TCA) cycle. nih.gov
Stable isotopes, such as ¹³C or deuterium (B1214612) (²H or D), are also widely used in metabolic tracing studies, often in conjunction with mass spectrometry or NMR to detect the labeled metabolites. nih.govspringernature.com For example, cells or animals can be supplied with deuterated glucose ([D7]-glucose), and the incorporation of deuterium into newly synthesized macromolecules like lipids and proteins can be visualized using techniques like stimulated Raman scattering (SRS) microscopy. springernature.com This allows for the spatial and temporal tracking of glucose metabolism in living systems. springernature.com
Isotope tracing provides insights that go beyond simple concentration measurements, revealing the dynamic flow of molecules through metabolic networks and helping to elucidate how these pathways are altered in different physiological or pathological states. nih.gov
Emerging Research Directions and Unanswered Questions in D Glucose 6 Sulfate Biochemistry
Exploration of Novel Enzymatic Pathways and Metabolic Roles
The biosynthesis and degradation of D-Glucose 6-Sulfate are governed by specific enzymes, yet the full extent of its metabolic journey and its influence on cellular processes are not well understood.
Enzymatic Synthesis and Degradation:
The synthesis of D-Glucose 6-Sulfate is presumed to be catalyzed by a class of enzymes known as carbohydrate sulfotransferases (CHSTs) . wikipedia.orgnih.gov These enzymes, typically located in the Golgi apparatus, facilitate the transfer of a sulfonyl group from a universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a carbohydrate acceptor. wikipedia.orgnih.gov While various CHSTs with specificity for different positions on N-acetylglucosamine, galactose, and other sugars have been identified, the specific human sulfotransferase responsible for catalyzing sulfation at the 6-position of glucose remains to be definitively characterized. Identifying this enzyme is a crucial first step in understanding the regulation of D-Glucose 6-Sulfate production.
Conversely, the degradation of D-Glucose 6-Sulfate is carried out by glycosulfatases (EC 3.1.6.3) . wikipedia.org These hydrolases cleave the sulfate (B86663) ester bond, releasing D-glucose and an inorganic sulfate ion. wikipedia.org Glycosulfatases have been identified in various organisms, and their activity suggests a mechanism for recycling the carbon backbone of this sulfated sugar and regulating its intracellular levels. nih.gov The substrate specificity of these enzymes, particularly their ability to act on other sulfated monosaccharides, is an area of ongoing investigation. nih.gov
Potential Metabolic Roles and Unanswered Questions:
A major unanswered question is the metabolic fate and function of D-Glucose 6-Sulfate. Its structural similarity to Glucose 6-Phosphate (G6P), a central hub in carbohydrate metabolism, is striking and suggests several intriguing research avenues. nih.gov G6P is the entry point for both glycolysis and the Pentose (B10789219) Phosphate (B84403) Pathway (PPP). nih.govfrontiersin.org
The Pentose Phosphate Pathway (PPP) is critical for producing NADPH, which is essential for antioxidant defense and reductive biosynthesis. wikipedia.orguomus.edu.iq The rate-limiting enzyme of the PPP is Glucose-6-Phosphate Dehydrogenase (G6PD) , which oxidizes G6P. wikipedia.orgmhmedical.com A pivotal emerging question is whether D-Glucose 6-Sulfate can serve as a substrate or perhaps an inhibitor for G6PD. Its interaction, or lack thereof, with G6PD would have significant implications for cellular redox balance, especially under conditions of oxidative stress. nih.gov Could D-Glucose 6-Sulfate modulate the flow of carbons into the PPP, thereby influencing NADPH production? This remains a key area for future investigation.
| Feature | D-Glucose 6-Phosphate (G6P) | D-Glucose 6-Sulfate (D-G6S) | Key Research Question |
|---|---|---|---|
| Structure | Glucose with a phosphate group at C6 | Glucose with a sulfate group at C6 | How does the substitution of phosphate with sulfate affect enzymatic recognition? |
| Primary Anabolic Pathway | Pentose Phosphate Pathway (PPP) | Unknown | Can D-G6S enter the PPP as a substrate for G6PD? |
| Primary Catabolic Pathway | Glycolysis | Hydrolysis by Glycosulfatase | Does D-G6S or its degradation product (D-glucose) integrate into glycolysis? |
| Key Enzyme Interaction | Substrate for Glucose-6-Phosphate Dehydrogenase (G6PD) | Unknown; potential substrate or inhibitor of G6PD | Does D-G6S compete with G6P for the active site of G6PD, thereby regulating NADPH production? |
Application in Advanced Glycobiology Research Tools and Probes
Sulfated glycans play crucial roles in cell-cell recognition, signaling, and pathogen binding. nih.gov The development of molecular tools and probes is essential to unravel these complex interactions. D-Glucose 6-Sulfate represents a fundamental building block that could be harnessed for the creation of such advanced research tools.
Emerging research focuses on the chemoenzymatic synthesis of complex sulfated oligosaccharides to be used in glycan microarrays . These arrays are powerful platforms for screening the binding specificity of glycan-binding proteins, such as lectins and antibodies. The controlled, step-wise synthesis allows for the creation of a diverse library of sulfated structures. D-Glucose 6-Sulfate could be incorporated as a key monosaccharide unit in the synthesis of novel glycans to probe the binding preferences of proteins that recognize sulfated motifs.
Another promising direction is the development of fluorescent bioprobes . Fluorescently tagged glucose analogs have been instrumental in visualizing glucose uptake and metabolism in living cells. researchgate.net A significant unanswered question is whether D-Glucose 6-Sulfate is transported into cells by glucose transporters (GLUTs) or other transport mechanisms. The synthesis of a fluorescently labeled D-Glucose 6-Sulfate analog would be a powerful tool to investigate its transport, subcellular localization, and metabolic fate in real-time. Such a probe could help determine if this sulfated sugar accumulates in specific organelles and whether its uptake is regulated by metabolic states. nih.gov
| Step | Description | Purpose |
|---|---|---|
| 1. Chemical Synthesis | Attach a linker molecule with a reactive group (e.g., an amine or azide) to the anomeric carbon of D-Glucose 6-Sulfate. | Provides a site for conjugation without modifying the core structure recognized by enzymes or binding proteins. |
| 2. Fluorophore Conjugation | React the linker-modified D-Glucose 6-Sulfate with a fluorescent dye (e.g., a rhodamine or cyanine dye) that has a complementary reactive group. | Creates the fluorescent probe that can be detected by microscopy or flow cytometry. |
| 3. Purification | Purify the final probe using techniques like High-Performance Liquid Chromatography (HPLC). | Ensures that the observed signal is from the probe and not from unreacted components. |
| 4. In Vitro/In Vivo Application | Introduce the probe to cell cultures or model organisms to study its uptake, localization, and dynamics. | Answers key questions about the transport and metabolic fate of D-Glucose 6-Sulfate. |
Integration into Systems Biology Approaches for Comprehensive Carbohydrate Metabolism Studies
Systems biology aims to understand the complex interactions within biological systems by integrating multiple data sources, such as genomics, transcriptomics, and metabolomics. The study of the "sulfatome" is an emerging area within metabolomics that seeks to identify and quantify all sulfated metabolites in a biological sample.
The integration of D-Glucose 6-Sulfate into systems biology studies is a key future direction. Advanced analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS) , are capable of detecting and quantifying low-abundance sulfated metabolites. nih.gov Untargeted metabolomics studies of cells or tissues under different conditions (e.g., varying nutrient availability or oxidative stress) could reveal correlations between the levels of D-Glucose 6-Sulfate and other key metabolites in carbohydrate pathways. mdpi.com This could provide the first clues about its currently unknown metabolic functions.
A comprehensive systems biology approach would involve several layers of analysis:
Metabolomics: Quantify the intracellular pool size of D-Glucose 6-Sulfate and observe how it changes in response to metabolic perturbations.
Transcriptomics: Analyze the expression levels of carbohydrate sulfotransferases and glycosulfatases to understand how the synthesis and degradation of D-Glucose 6-Sulfate are regulated at the genetic level.
Flux Analysis: Use stable isotope tracers (e.g., ¹³C-labeled glucose) to trace the flow of carbon through D-Glucose 6-Sulfate and determine its production and consumption rates relative to major pathways like glycolysis and the PPP.
These integrated approaches will be essential to move beyond studying D-Glucose 6-Sulfate in isolation and to understand its role within the complex and interconnected network of cellular metabolism. The ultimate goal is to build computational models of carbohydrate metabolism that include sulfation pathways, allowing for predictions of how metabolic flux is redirected in health and disease.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and purifying D-glucose 6-sulfate potassium in laboratory settings?
- Methodology : Synthesis involves direct esterification of D-glucose with sulfate groups, followed by purification using cellulose-column chromatography or electrophoresis to isolate the potassium salt . Characterization typically employs nuclear magnetic resonance (NMR) to confirm sulfate positioning and mass spectrometry (MS) to verify molecular weight. Purity can be assessed via ion-exchange chromatography to separate unreacted monosaccharides .
Q. How can researchers quantify this compound in complex biological matrices?
- Methodology : Adapt enzymatic assays or colorimetric methods used for analogous compounds. For example, a modified anthrone-sulfuric acid assay (commonly used for carbohydrates) can quantify total sulfated sugars after enzymatic hydrolysis to release free glucose. High-performance liquid chromatography (HPLC) with refractive index or charged aerosol detection (CAD) can separate sulfate esters from phosphorylated analogs (e.g., glucose 6-phosphate) .
Advanced Research Questions
Q. What challenges arise when detecting this compound in environmental samples, such as marine dissolved organic matter (DOM)?
- Key Issues : Differentiation from structural isomers (e.g., galactose 6-sulfate) requires advanced techniques like tandem mass spectrometry (MS/MS) or gas chromatography-MS (GC-MS) with derivatization . Isotopic labeling (e.g., ¹³C-glucose) combined with stable isotope probing (SIP) can trace metabolic incorporation in microbial communities .
Q. How does the substitution of sulfate for phosphate in glucose 6-sulfate affect its role in core metabolic pathways compared to glucose 6-phosphate?
- Experimental Design : Compare enzymatic kinetics using purified hexokinase or glucokinase to assess phosphorylation efficiency. In vitro assays with glycolytic enzymes (e.g., glucose-6-phosphate dehydrogenase) can test substrate specificity. Sulfate substitution likely disrupts canonical pathways, necessitating alternative degradation routes (e.g., sulfatase-mediated hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
